(5,2'-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine
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Overview
Description
(5,2’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure, with a dimethylamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,2’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine typically involves multi-step organic reactions One common approach is the Friedel-Crafts alkylation reaction, where biphenyl is reacted with trifluoromethyl benzene under acidic conditions to introduce the trifluoromethyl groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5,2’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as halides, alkyl groups, or other amines.
Scientific Research Applications
(5,2’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (5,2’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The dimethylamine group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4,4’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine
- (3,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine
- (2,2’-Bis(trifluoromethyl)biphenyl-5-yl)-dimethyl-amine
Uniqueness
(5,2’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine is unique due to the specific positioning of the trifluoromethyl groups and the dimethylamine group, which confer distinct chemical and biological properties. This unique structure can result in different reactivity and interaction profiles compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H13F6N |
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Molecular Weight |
333.27 g/mol |
IUPAC Name |
N,N-dimethyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C16H13F6N/c1-23(2)12-8-10(7-11(9-12)15(17,18)19)13-5-3-4-6-14(13)16(20,21)22/h3-9H,1-2H3 |
InChI Key |
SBBRCXIRPZVDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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